(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide is a complex organic compound that features a benzothiazole ring, an indole ring, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-carbaldehyde with 5-(benzyloxy)-1H-indole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyl cyanide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the cyanide group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-2-(1H-indol-3-yl)ethanone
- 2-(1H-Indol-3-yl)-1,3-benzothiazole
- 1-(1,3-Benzothiazol-2-yl)-2-(benzyloxy)ethanone
Uniqueness
(E)-1-(1,3-Benzothiazol-2-yl)-2-[5-(benzyloxy)-1H-indol-3-yl]-1-ethenyl cyanide is unique due to the presence of both benzothiazole and indole rings linked by an ethenyl cyanide group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C25H17N3OS |
---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(5-phenylmethoxy-1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H17N3OS/c26-14-18(25-28-23-8-4-5-9-24(23)30-25)12-19-15-27-22-11-10-20(13-21(19)22)29-16-17-6-2-1-3-7-17/h1-13,15,27H,16H2/b18-12+ |
InChI-Schlüssel |
MHYRQPKAGFFTJH-LDADJPATSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=C(C#N)C4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.